molecular formula C9H5BrO3 B1524910 3-bromo-4-hydroxy-2H-chromen-2-one CAS No. 2650-14-8

3-bromo-4-hydroxy-2H-chromen-2-one

Cat. No.: B1524910
CAS No.: 2650-14-8
M. Wt: 241.04 g/mol
InChI Key: JHXCCDBMPGIEQX-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-2H-chromen-2-one is an organic compound with the molecular formula C9H5BrO3 . It belongs to the class of organic compounds known as 4-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2H-chromene ring and a bromine substituent . The bond lengths and angles derived from similar structures are within normal ranges .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds have shown reactivity towards nucleophilic displacement reactions .


Physical and Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3, a boiling point of 364.2±42.0 °C at 760 mmHg, and a flash point of 174.1±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .

Scientific Research Applications

Synthesis of Derivatives

3-Bromo-4-hydroxy-2H-chromen-2-one serves as a key intermediate in the synthesis of various derivatives with potential biological activity. For instance, it has been used in the preparation of aminothiazole derivatives, which are known for their biological properties. The Hantzsch reaction, involving 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and thiourea derivatives, results in compounds possessing groups with biological activity (Sukdolak et al., 2006).

In Synthesis of Nitrogen-containing Heterocycles

The compound is also instrumental in synthesizing nitrogen-containing heterocycles. For example, its reaction with various amines and other compounds leads to the formation of novel heterocyclic structures, which are significant in medicinal chemistry (Yagodinets et al., 2019).

Catalytic Applications

In another study, the compound was used in catalytic processes. The synthesis of polystyrene-supported catalysts involving derivatives of 4-hydroxy-3-acetyl coumarin, a closely related compound, indicates its potential use in developing environmentally friendly catalytic systems (Alonzi et al., 2014).

Antimicrobial and Analgesic Activity

Furthermore, derivatives of this compound have shown promising results in biological studies. For instance, novel compounds synthesized from this base structure have demonstrated significant antimicrobial and analgesic activities, indicating their potential in pharmaceutical applications (Rajesha et al., 2011).

Future Directions

Future research could focus on the synthesis of 3-bromo-4-hydroxy-2H-chromen-2-one and its derivatives, and their potential applications, particularly in the field of medicinal chemistry given their cytotoxic activity .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-hydroxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom and hydroxyl group are crucial for its binding interactions with these biomolecules, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is facilitated by the compound’s bromine atom and hydroxyl group. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in these pathways. The compound’s bromine atom and hydroxyl group are essential for its interactions with these enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s bromine atom and hydroxyl group play a critical role in its binding to these transporters and proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its overall efficacy .

Properties

IUPAC Name

3-bromo-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXCCDBMPGIEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-bromo-4-hydroxy-2H-chromen-2-one in the synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?

A1: this compound acts as a crucial building block in the one-pot synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. This organocatalytic reaction, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, involves the condensation of this compound with aldehydes and barbituric acids. [] The bromine atom and the hydroxyl group present in its structure offer specific reactivity, enabling the formation of the desired spirocyclic framework.

Q2: Are there any potential applications for the synthesized spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?

A2: While specific applications are not detailed in the research paper, the authors suggest that these novel spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones may exhibit interesting pharmacological and physiological activities. [] This speculation arises from the presence of the spirochroman and furo[2,3-d]pyrimidine moieties, which are known pharmacophores in various bioactive molecules.

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